Product packaging for BoC-5-bromo-L-tryptophan(Cat. No.:CAS No. 75816-20-5)

BoC-5-bromo-L-tryptophan

Cat. No.: B1370381
CAS No.: 75816-20-5
M. Wt: 383.24 g/mol
InChI Key: DYUYEAWOUQONRU-ZDUSSCGKSA-N
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Description

Contextualizing Unnatural Amino Acid Incorporation in Biomolecular Systems

The ability to incorporate unnatural amino acids (Uaas) into proteins represents a significant expansion of the genetic code and a powerful tool in protein engineering. nih.govspringernature.comnih.govacs.orgfrontiersin.org This technique allows for the introduction of novel chemical functionalities, such as spectroscopic probes, post-translational modifications, and bioorthogonal reactive groups, at specific sites within a protein's structure. nih.govacs.org The incorporation can be achieved through several methods, including residue-specific and site-specific approaches. acs.org

Residue-specific incorporation involves the global replacement of a natural amino acid with an unnatural analog, which is useful for creating proteins with globally altered properties. acs.org In contrast, site-specific incorporation, often achieved by repurposing stop codons like the amber codon (UAG), allows for the precise insertion of a single Uaa at a predetermined position. nih.gov This is facilitated by an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is engineered to recognize the Uaa and the corresponding codon, but not any of the endogenous pairs in the host cell. nih.govfrontiersin.org This precise control has enabled a wide range of applications, from mapping protein-ligand interactions to controlling protein function in living mammalian cells. nih.govnih.gov

Significance of Indole (B1671886) Functionalization in Rational Peptide and Protein Design

The indole side chain of tryptophan is a versatile scaffold for chemical modification, playing critical functional roles in peptides and proteins. nih.gov Functionalization of the indole ring can significantly impact the bioactivity and physicochemical properties of peptides, offering new avenues for peptide-based drug discovery. nih.govub.edu Late-stage modification of tryptophan residues within a peptide sequence is a particularly valuable strategy for rapidly exploring chemical diversity and creating novel peptide-drug conjugates. nih.govacs.org

Halogenation of the indole ring is a common strategy to tune the properties of lead drug candidates. dtu.dk For instance, the introduction of a bromine atom at the C5 position of the indole ring, as in 5-bromo-L-tryptophan, can alter the electronic properties and steric bulk of the amino acid, potentially leading to enhanced biological activity or novel interaction profiles. plos.org This modification has been explored in the context of antimicrobial peptides and other bioactive compounds. mdpi.com Furthermore, functionalization at various positions of the indole ring, including C2, C5, C6, and C7, has been achieved through both chemical and enzymatic methods, highlighting the broad potential of this approach. frontiersin.orgnih.govnih.govacs.orgrsc.org

Overview of N-alpha-Boc Protection Strategies for Tryptophan Analogs in Synthesis

In solid-phase peptide synthesis (SPPS), protecting groups are essential to prevent unwanted side reactions at the reactive functional groups of amino acids. The N-alpha-amino group is commonly protected with either a tert-butyloxycarbonyl (Boc) or a 9-fluorenylmethyloxycarbonyl (Fmoc) group. google.comnih.gov The Boc group is a widely used protecting group for the alpha-amino group of tryptophan and its analogs during peptide synthesis. nih.gov

The synthesis of BoC-5-bromo-L-tryptophan involves the protection of the alpha-amino group of 5-bromo-L-tryptophan with di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.gov This protection is crucial for the subsequent steps in peptide synthesis, ensuring that the amino group does not participate in unintended reactions. google.comnih.gov The indole nitrogen of tryptophan can also be protected, for example with a formyl group, to prevent side reactions during peptide cleavage from the resin. peptide.com The choice of protecting group strategy is critical for the successful synthesis of peptides containing modified tryptophan residues.

Below is a table summarizing some of the key properties of this compound.

PropertyValueSource
CAS Number 75816-20-5 sigmaaldrich.comchemsrc.comglpbio.comechemi.com
Molecular Formula C₁₆H₁₉BrN₂O₄ sigmaaldrich.comglpbio.comechemi.com
Molecular Weight 383.24 g/mol echemi.com
Physical Form Off-white solid sigmaaldrich.com
IUPAC Name (2S)-3-(5-bromo-1H-indol-3-yl)-2-[(tert-butoxycarbonyl)amino]propanoic acid sigmaaldrich.comsigmaaldrich.com
Density 1.5±0.1 g/cm³ chemsrc.comechemi.com
Boiling Point 576.4±50.0 °C at 760 mmHg echemi.com
Flash Point 302.4±30.1 °C echemi.com

II. Advanced Synthetic Methodologies for this compound and Its Functionalized Analogs

The synthesis of halogenated amino acids such as this compound is a significant area of research, driven by their utility as building blocks in peptide synthesis and drug discovery. Advanced methodologies have focused on achieving high regioselectivity and enantiopurity, employing both biocatalytic and chemical strategies to generate the key precursor, 5-bromo-L-tryptophan.

**2.1. Regioselective Synthesis of 5-Bromo-L-tryptophan Precursors

The precise installation of a bromine atom at the C5 position of the indole ring of tryptophan is a primary challenge. Both biological and chemical methods have been developed to control this regioselectivity, providing enantiomerically pure bromotryptophans ready for further modification, such as Boc-protection.

Biocatalysis offers a powerful route to halogenated tryptophans, leveraging the inherent selectivity of enzymes to perform specific chemical transformations under mild conditions.

Flavin-dependent halogenases (FDHs) are a class of enzymes that catalyze the regioselective halogenation of electron-rich aromatic compounds, including L-tryptophan. acs.org The reaction mechanism is an electrophilic aromatic substitution that requires reduced flavin adenine (B156593) dinucleotide (FADH2), molecular oxygen, and a halide salt. rsc.org The enzyme first generates a highly reactive flavin hydroperoxide species from FADH2 and O2. rsc.orgnih.gov This intermediate reacts with a halide ion (e.g., Br⁻) to form a hypohalous acid (HOBr), which is then channeled to the substrate-binding site to perform the regioselective halogenation. rsc.orgnih.gov

A conserved lysine (B10760008) residue within the active site is crucial for positioning the hypohalous acid for the reaction with tryptophan. nih.gov The regioselectivity of the halogenation (i.e., at position C5, C6, or C7 of the indole ring) is determined by the specific enzyme used. For the synthesis of 5-bromo-L-tryptophan, a tryptophan 5-halogenase is required.

Several tryptophan halogenases have been identified and characterized, each with distinct regioselectivity. This allows for the targeted synthesis of different halogenated tryptophan isomers.

Table 1: Examples of Flavin-Dependent Tryptophan Halogenases and their Regioselectivity

Enzyme Native Regioselectivity Source Organism Notes
PyrH C5-Halogenation Streptomyces rugosporus Catalyzes selective halogenation at the 5-position of the tryptophan indole ring. acs.orgmdpi.com
SttH C6-Halogenation Streptomyces toxytricini Primarily halogenates the 6-position of tryptophan. acs.org
Thal C6-Halogenation Streptomyces albogriseolus A tryptophan 6-halogenase. acs.orgacs.org
RebH C7-Halogenation Lechevalieria aerocolonigenes Part of the rebeccamycin (B1679247) biosynthesis pathway, it selectively halogenates the 7-position. acs.orgnih.gov

| PrnA | C7-Halogenation | Pseudomonas fluorescens | The first characterized FDH, involved in pyrrolnitrin (B93353) biosynthesis. rsc.orgnih.gov |

Tryptophan synthase (TrpS), a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, naturally catalyzes the condensation of indole and L-serine to form L-tryptophan. nih.govcaltech.edu The β-subunit of this enzyme (TrpB) has been a major target for protein engineering to create novel biocatalysts for the synthesis of noncanonical amino acids. caltech.edu Through directed evolution, researchers have successfully altered the substrate specificity of TrpB to accept a wide array of nucleophiles beyond indole, including substituted indoles. caltech.edu

This approach has been used to generate β-branched tryptophan analogs by enhancing the enzyme's trace activity with L-threonine as a substrate. nih.gov More significantly, directed evolution has been employed to engineer TrpB variants that can catalyze C-C bond formation with new classes of nucleophiles, such as 3-substituted oxindoles, leading to products with all-carbon quaternary stereocenters. acs.org Six generations of evolution resulted in a variant with a 400-fold improvement in activity for this transformation. acs.org This powerful methodology demonstrates the potential to evolve TrpB variants that can directly incorporate substituted indoles, like 5-bromoindole, to produce 5-bromo-L-tryptophan in a single, highly enantioselective step.

Chemoenzymatic strategies combine the selectivity of biocatalysis with the versatility of chemical synthesis. In this context, enzymatic halogenation is used to install a halogen atom onto a molecule, which then acts as a chemical "handle" for further diversification through cross-coupling reactions. mdpi.comresearchgate.net

A typical chemoenzymatic route begins with the regioselective bromination of L-tryptophan using an appropriate FDH, such as PyrH for 5-bromination. mdpi.com The resulting 5-bromo-L-tryptophan, often used directly from the crude biocatalysis mixture, can then be subjected to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings). mdpi.com This allows for the formation of new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds at the 5-position of the indole ring, providing access to a diverse library of functionalized tryptophan analogs that are difficult to synthesize by other means. mdpi.com This modular approach has been successfully applied to generate novel indigoid derivatives from halogenated indoles and to derivatize complex bioactive molecules. mdpi.comnih.gov

While biocatalytic methods are powerful, traditional chemical synthesis remains a vital approach for producing halogenated amino acids. Modern strategies focus on achieving high stereochemical control.

A robust and highly regioselective method for synthesizing enantiopure bromotryptophans involves the alkylation of bromoindoles with a chiral cyclic sulfamidate. researchgate.netcolab.ws This two-step approach provides excellent control over both regioselectivity and stereochemistry. researchgate.net

The process begins with the deprotonation of an unprotected bromoindole (e.g., 5-bromoindole) using an organometallic base, typically a Grignard reagent like methylmagnesium chloride (MeMgCl), in the presence of a copper salt such as copper(I) chloride (CuCl). researchgate.netresearchgate.net This generates a reactive indole nucleophile. This nucleophile then attacks a cyclic sulfamidate derived from an enantiopure amino acid, such as D-serine. The reaction proceeds with complete regioselectivity, with the indole nucleophile attacking exclusively at the C3 position. researchgate.netresearchgate.net The cyclic sulfamidate acts as a chiral electrophilic glycine (B1666218) equivalent, ensuring that the newly formed stereocenter has a defined configuration. Mild deprotection conditions are then used to yield the final enantiopure bromo-D-tryptophan derivative. researchgate.netx-mol.com This method is general and has been applied to synthesize 4-, 5-, 6-, and 7-bromo-D-tryptophans in moderate yields. researchgate.net

Table 2: General Reaction Scheme for Bromotryptophan Synthesis via Cyclic Sulfamidate

Step Reactants Reagents / Conditions Product
1. Nucleophile Formation Bromoindole (e.g., 5-bromoindole) MeMgCl, CuCl Bromoindole Nucleophile
2. Alkylation & Deprotection Bromoindole Nucleophile, D-Serine derived cyclic sulfamidate 1. Reaction 5-Bromo-D-tryptophan

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19BrN2O4 B1370381 BoC-5-bromo-L-tryptophan CAS No. 75816-20-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(5-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUYEAWOUQONRU-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Advanced Synthetic Methodologies for Boc 5 Bromo L Tryptophan and Its Functionalized Analogs

Regioselective Synthesis of 5-Bromo-L-tryptophan Precursors

Chemo-Synthetic Pathways to Enantiopure Bromotryptophans

Approaches from Bromoindoles

The synthesis of tryptophan derivatives, including BoC-5-bromo-L-tryptophan, can be achieved starting from bromoindoles. This approach involves the construction of the amino acid side chain onto the pre-functionalized indole (B1671886) core. One strategy is the alkylation of bromoindoles with derivatives of iodoalanine, which can be facilitated by transition metal catalysis, such as the Negishi cross-coupling reaction. d-nb.info This method allows for the creation of a diverse range of tryptophan surrogates. d-nb.info

Another general two-step approach involves the reaction of indole nucleophiles, prepared from unprotected bromoindoles using methylmagnesium chloride in the presence of copper chloride, with cyclic sulfamidates derived from D-serine. This method yields various brominated D-tryptophan derivatives with complete regioselectivity. researchgate.net These derivatives can then be deprotected under mild conditions. researchgate.net The synthesis of 4-bromoindole (B15604) itself can be accomplished in a single step, which then serves as a precursor for further functionalization. researchgate.net

Implementation of N-alpha-Boc Protecting Group in Tryptophan Chemistry

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino function of amino acids in peptide synthesis. total-synthesis.combiosynth.com Its implementation is crucial for preventing unwanted side reactions during peptide chain elongation.

The most common method for the introduction of the Boc protecting group onto the α-amino group of tryptophan is through the use of di-tert-butyl dicarbonate (B1257347) (Boc anhydride, Boc₂O). total-synthesis.com The reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Boc anhydride. total-synthesis.com This process can be performed in the presence of a base, such as triethylamine (B128534) or sodium hydroxide, depending on the specific substrate and reaction conditions. total-synthesis.comgoogle.com The resulting tert-butoxycarbonyl group effectively shields the α-amino group from participating in subsequent coupling reactions.

A postulated intermediate in some reactions involving the ester of tryptophan is N-alpha-Boc-L-tryptophan N-alpha-carboxy anhydride. biosynth.comcymitquimica.com The kinetics of the formation and ring-opening of this intermediate are influenced by the acidity and basicity of the reaction environment. biosynth.comcymitquimica.com

ReagentConditionsProduct
Boc Anhydride (Boc₂O)Base (e.g., triethylamine, NaOH), Solvent (e.g., methanol, acetonitrile)N-alpha-Boc-L-tryptophan
Boc Anhydride (Boc₂O)DMAP, CH₃CNN-alpha-Boc-L-tryptophan

This table summarizes common reagents and conditions for the N-alpha-Boc protection of tryptophan.

In the synthesis of complex peptides, especially those containing multiple reactive functional groups, an orthogonal protection strategy is essential. biosynth.comjocpr.com Orthogonal protecting groups can be removed under distinct conditions, allowing for the selective deprotection of one functional group without affecting others. biosynth.comjocpr.com

The Boc group, which is acid-labile, is orthogonal to several other important protecting groups used in peptide synthesis. total-synthesis.com For instance, it is orthogonal to the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the benzyloxycarbonyl (Cbz or Z) group, which is removed by hydrogenolysis. total-synthesis.com This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS). peptide.com

For tryptophan, the indole nitrogen can also be protected to prevent side reactions during peptide synthesis and cleavage. peptide.com A common protecting group for the indole nitrogen is the formyl (For) group, which is utilized in Boc-based SPPS. peptide.com The combination of an N-alpha-Boc group and an N-in-formyl group on tryptophan represents an example of an orthogonal protection scheme within a single amino acid residue. The use of an N-in-Boc protecting group on tryptophan has also been shown to be advantageous, as it is stable to hydrogenation, unlike derivatives where the alpha-amino group is also protected with Boc. google.com

Nα-Protecting GroupSide Chain Protecting GroupCleavage Condition for Nα-GroupCleavage Condition for Side Chain GroupOrthogonality
BocBenzyl (Bzl)Moderate Acid (e.g., TFA)Strong Acid (e.g., HF)Quasi-orthogonal
Fmoctert-Butyl (tBu)Base (e.g., Piperidine)Acid (e.g., TFA)Orthogonal
BocFormyl (For) (on Trp indole)Acid (e.g., TFA)Thiolytic cleavage or Piperidine/DMFOrthogonal

This interactive table illustrates the concept of orthogonal protection with examples relevant to tryptophan chemistry.

Advanced Functionalization Strategies on the Indole Moiety of this compound

The bromine atom at the 5-position of the indole ring of this compound serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions enable the introduction of diverse functional groups, leading to the synthesis of novel tryptophan analogs with potentially unique biological properties.

Transition-metal catalysis, particularly with palladium, has become an indispensable tool for the functionalization of halogenated aromatic compounds. d-nb.inforesearchgate.net

The palladium-catalyzed Negishi cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between organozinc compounds and organic halides. researchgate.netnih.gov In the context of this compound, this reaction allows for the direct alkylation of the indole ring. d-nb.infonih.gov

The reaction typically involves the in situ formation of an organozinc reagent from an alkyl halide and zinc dust. This organozinc species then couples with the bromoindole derivative in the presence of a palladium catalyst. d-nb.info The choice of catalyst and solvent is critical for achieving high yields and suppressing side reactions. d-nb.inforesearchgate.net For instance, DMF has been reported to suppress β-elimination when using Nα-Boc-β-iodoalanine methyl ester as a coupling partner. d-nb.info

Recent studies have demonstrated the successful Negishi cross-coupling of Nα-Boc-L-7-bromotryptophan methyl ester with various alkyl iodides, achieving yields between 52% and 83%. d-nb.info This methodology provides a direct route to alkylated tryptophan derivatives that are ready for incorporation into peptides. d-nb.infonih.gov

CatalystLigandSolventSubstrateProductYield
Pd(amphos)₂Cl₂AmphosDMF5-bromoindole5-benzylindoleHigh Conversion
Pd₂(dba)₃P(t-Bu)₃·HBF₄THF4-bromo-6,7-indolyne intermediate4-ethylindole70%

This data table presents examples of palladium-catalyzed Negishi cross-coupling reactions involving indole scaffolds.

Introduction of Bioorthogonal Handles for Subsequent Conjugation

Bioorthogonal chemistry involves reactions that can occur within living systems without interfering with native biochemical processes. Introducing bioorthogonal handles onto BoC-L-tryptophan derivatives creates powerful tools for chemical biology, enabling applications like protein labeling, tracking, and target identification.

The alkyne group is a premier bioorthogonal handle due to its small size, stability, and unique reactivity in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry"). A highly effective method for the direct alkynylation of tryptophan residues involves a gold-catalyzed reaction with a hypervalent iodine reagent, specifically 1-[(triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX). researchgate.net

This reaction selectively functionalizes the C2 position of the tryptophan indole ring under mild conditions (e.g., 40 °C in acetonitrile). researchgate.net It has been successfully applied to N-protected tryptophan dipeptides, yielding the alkynylated products in good yields (50-78%). researchgate.net The methodology is compatible with other functional amino acids like serine and phenylalanine, highlighting its potential for modifying complex peptides and proteins. researchgate.net The resulting alkyne-modified tryptophan can then be used for bioconjugation to label or link the peptide to other molecules. researchgate.net

Table 3: Gold-Catalyzed C2-Alkynylation of Tryptophan-Containing Dipeptides

Entry Substrate (Peptide) Catalyst Reagent Conditions Yield (%) Reference
1 Boc-Trp-Gly-OMe AuCl TIPS-EBX MeCN, 40 °C, 24 h 78 researchgate.net
2 Boc-Trp-Ser-OMe AuCl TIPS-EBX MeCN, 40 °C, 48 h 66 researchgate.net

Diazirines are compact, photoactivatable functional groups that serve as precursors to highly reactive carbenes upon UV irradiation (~350 nm). nih.govresearchgate.net Incorporating a diazirine moiety into the tryptophan scaffold creates a "photo-affinity" probe. When this probe binds to a target protein, UV activation generates a carbene that can form a covalent bond with nearby amino acid residues, permanently labeling the binding partner. nih.govnih.gov

Synthetic strategies have been developed to create photoactivatable tryptophan analogs, such as 5- or 6-trifluoromethyldiazirinyltryptophan ("photo-Trp"). nih.govresearchgate.net A Boc-protected version of a diazirinyl-tryptophan has also been reported, making it suitable for solid-phase peptide synthesis. nih.gov These probes are invaluable for identifying the specific protein targets of bioactive small molecules or peptides and for mapping ligand-protein interaction sites in complex biological environments. nih.govnih.gov The small size of the diazirine group often minimizes perturbation of the parent molecule's biological activity. nih.gov

Synthesis of Boron-Containing Tryptophan Analogs for Targeted Research

Boron-containing amino acids are of significant interest for Boron Neutron Capture Therapy (BNCT), a binary cancer therapy that uses the capture of neutrons by non-radioactive boron-10 (B1234237) (¹⁰B) to destroy tumor cells. acs.orgresearchgate.net Tryptophan is an attractive scaffold for delivering boron to cancer cells due to its uptake by transporters like LAT1, which are often overexpressed in tumors. acs.org

A key intermediate in the synthesis of boronated tryptophans is the boronopinacol ester. The Miyamura borylation reaction provides a direct route to convert this compound into its corresponding 5-boronopinacol analog. This reaction typically involves palladium catalysis to couple the aryl bromide with bis(pinacolato)diboron (B136004).

One successful synthesis starts with a d,l-mixture of 5-bromotryptophan, which is first protected to form a tri-Boc derivative. nih.gov The subsequent Miyamura borylation, using a palladium catalyst like Pd(dppf)₂Cl₂ and potassium acetate (B1210297) (KOAc) in a solvent such as DMSO, proceeds smoothly to furnish the desired tri-Boc protected 5-boronopinacol tryptophan analog (TB-5-BT) in excellent yield (>90%). nih.gov This protected analog serves as a stable precursor that can be deprotected under specific, non-acidic conditions to yield the final boronated amino acid for biological studies. nih.gov

Table 4: Synthesis of Boronopinacol Tryptophan Analogs

Entry Starting Material Key Reagent Catalyst Product Yield (%) Reference
1 TriBoc-5-d,l-bromo-Trp-OMe Bis(pinacolato)diboron Pd(dppf)₂Cl₂ TriBoc-5-d,l-boronopinacol-Trp-OMe (TB-5-BT) >90 nih.gov
2 N-acetyl-5-d,l-bromo-Trp-OMe Bis(pinacolato)diboron Pd(fer)₂Cl₂ N-acetyl-5-d,l-boronopinacol-Trp-OMe (NA-5-BT) 65 nih.gov
Ir-Assisted Direct Borylation Strategies

Iridium-catalyzed C-H bond borylation has emerged as a powerful and efficient methodology for the direct functionalization of aromatic and heteroaromatic compounds. umich.edumsu.edu This strategy is particularly valuable for complex molecules like tryptophan, as it allows for the introduction of a boronate ester group (such as a pinacol (B44631) boronate, BPin) onto the indole ring, which can then serve as a versatile handle for further chemical modifications. umich.edursc.org The reaction typically proceeds with high regioselectivity, which is largely governed by steric factors, and demonstrates broad functional group tolerance. umich.edunih.gov

Research into the iridium-catalyzed borylation of N-Boc-L-tryptophan derivatives has revealed specific strategies for functionalizing the indole nucleus. nih.gov While direct borylation at the C5 position is not the most common outcome, strategies have been developed to selectively functionalize other positions, particularly C7, which can then be used to generate a variety of analogs. acs.org

A notable advanced strategy involves a one-pot, two-step sequence for the C7-selective borylation of N-Boc-L-tryptophan methyl ester. acs.orgresearchgate.net This method circumvents the challenge of directly functionalizing the C7 position by first performing a diborylation at the more accessible C2 and C7 positions, followed by a selective removal of the C2-boryl group. acs.org

The initial step employs an iridium catalyst, typically generated from [Ir(cod)OMe]2 (di-μ-methoxobis(1,5-cyclooctadiene)diiridium(I)) and a bipyridine ligand such as 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy), with bis(pinacolato)diboron (B2pin2) as the borylating agent. acs.org This reaction leads to the formation of a C2,C7-diboronated tryptophan derivative. acs.org Subsequently, a selective C2-protodeboronation is achieved, often using a palladium catalyst in acetic acid, to yield the desired C7-boronated N-Boc-L-tryptophan methyl ester. acs.org This C7-borylated product is a key intermediate that can be used to synthesize various derivatives, including C7-halo tryptophans. acs.orgresearchgate.net

Crucially, these borylation reactions have been shown to be stereospecific, with no racemization observed at the chiral center of the amino acid. nih.govgoogle.com Chiral HPLC analysis of the borylated products derived from both D- and L-isomers of N-Boc tryptophan methyl ester confirmed that the opposite enantiomer was not detected. msu.edunih.gov

Detailed findings from studies on the C7-borylation of N-Boc-L-tryptophan methyl ester are summarized in the table below.

Table 1: Ir-Assisted C7-Borylation of N-Boc-L-tryptophan Methyl Ester via a Diboronation/Protodeboronation Sequence

Step Substrate Reagents & Conditions Product Yield Reference
1. Diboronation N-Boc-L-tryptophan methyl ester [Ir(cod)OMe]2 (2 mol %), dtbpy (4 mol %), B2pin2 (2 equiv), THF, 65 °C, 20 h N-Boc-C2,C7-di(Bpin)-L-tryptophan methyl ester ~88% acs.org
2. Protodeboronation N-Boc-C2,C7-di(Bpin)-L-tryptophan methyl ester Pd(OAc)2 (catalytic), Acetic Acid, 30 °C N-Boc-C7-(Bpin)-L-tryptophan methyl ester 85% acs.org

Iii. Applications of Boc 5 Bromo L Tryptophan in Peptide and Protein Engineering

Utilization as an Unnatural Amino Acid Building Block in Peptide Synthesis

Boc-5-bromo-L-tryptophan is a key building block for the synthesis of novel peptides with modified properties. The tert-butoxycarbonyl (Boc) protecting group facilitates its use in established synthetic protocols, while the bromo-substituted indole (B1671886) ring imparts unique characteristics to the resulting peptide.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the efficient assembly of amino acids into a desired sequence on an insoluble resin support. peptide.com this compound is readily integrated into the Boc/Bzl (tert-butoxycarbonyl/benzyl) SPPS strategy.

The general cycle for incorporating this compound involves several key steps:

Attachment: The synthesis begins by anchoring the first Boc-protected amino acid to a suitable resin, such as a Merrifield or PAM resin. chempep.comgoogle.com

Deprotection: The acid-labile Boc group of the resin-bound amino acid is removed using an acid, typically trifluoroacetic acid (TFA), to expose a free amine. chempep.compeptide.com

Coupling: The next amino acid in the sequence, in this case, this compound, is activated and coupled to the free amine of the preceding residue.

Iteration: This cycle of deprotection and coupling is repeated until the full peptide chain is assembled. peptide.com

During the synthesis, the indole nitrogen of the tryptophan ring may be left unprotected or protected with a group like a formyl group to prevent side reactions, which is later removed during the final cleavage step. peptide.comgoogle.com Scavengers are often added during TFA deprotection steps to prevent the modification of the sensitive indole ring by cationic species generated during the reaction. peptide.com

Two primary chemical strategies dominate SPPS: the Boc/Bzl scheme and the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) scheme. peptide.comiris-biotech.de The choice between them for incorporating 5-bromo-L-tryptophan depends on the desired final peptide and the other amino acids in the sequence.

The Boc strategy employs an acid-labile Boc group for temporary Nα-protection and more acid-stable, benzyl-based groups for permanent side-chain protection. peptide.com Deprotection is achieved with moderate acid (e.g., TFA), while final cleavage from the resin and removal of side-chain protecting groups requires a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.com

The Fmoc strategy uses a base-labile Fmoc group for Nα-protection and acid-labile groups (like t-butyl) for side-chain protection. lifetein.com This is considered an "orthogonal" protection scheme because the two types of protecting groups are removed under fundamentally different conditions (base vs. acid). peptide.com This approach avoids the use of harsh acids, which can be advantageous for sensitive sequences. nih.gov

FeatureBoc/Bzl Protection SchemeFmoc/tBu Protection Scheme
Nα-Protecting Group tert-Butoxycarbonyl (Boc)9-Fluorenylmethoxycarbonyl (Fmoc)
Nα-Deprotection Moderate Acid (e.g., TFA) peptide.comBase (e.g., Piperidine) lifetein.com
Side-Chain Protection Acid-labile (e.g., Benzyl-based)Acid-labile (e.g., t-Butyl-based)
Final Cleavage Strong Acid (e.g., HF, TFMSA) peptide.comModerate Acid (e.g., TFA) peptide.com
Orthogonality Quasi-orthogonal peptide.comFully orthogonal iris-biotech.de
Advantages Can reduce aggregation for hydrophobic peptides. peptide.comMilder conditions, suitable for acid-sensitive peptides. nih.gov
Considerations for Trp Risk of indole modification during acidolysis, often requiring scavengers or side-chain protection. peptide.comnih.govMilder conditions can reduce tryptophan-related side reactions. nih.gov

Incorporating a bromine atom at the 5-position of the tryptophan indole ring offers several strategic advantages for enhancing peptide function and analysis.

Modulation of Electronic Properties: The electron-withdrawing nature of the bromine atom can alter the electronic properties of the indole ring. This can influence intramolecular and intermolecular interactions, such as hydrogen bonding and π-stacking, potentially leading to peptides with higher binding affinity or specificity for their biological targets.

Heavy Atom for Structural Biology: Bromine acts as a heavy atom, which is particularly useful in X-ray crystallography. The presence of a site-specifically incorporated bromotryptophan can aid in solving the phase problem, facilitating the determination of the three-dimensional structure of the peptide or a peptide-protein complex.

Spectroscopic Probe: The bromo-substituent alters the UV-Vis and fluorescence properties of the tryptophan side chain. This allows 5-bromotryptophan to be used as a spectroscopic probe to study peptide conformation, binding events, and dynamics in different environments.

Handle for Cross-linking: The carbon-bromine bond can potentially serve as a handle for further chemical modifications or for photo-cross-linking studies to identify binding partners in complex biological systems.

Site-Specific Incorporation of this compound into Proteins

Beyond synthetic peptides, this compound is a precursor for the site-specific incorporation of 5-bromotryptophan into larger proteins. This is achieved by expanding the genetic code of living organisms, allowing for the production of engineered proteins with novel functionalities.

The central dogma of molecular biology dictates that 20 canonical amino acids are encoded by the genetic code. However, technologies have been developed to expand this repertoire. The site-specific incorporation of 5-bromotryptophan is made possible by creating an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. nih.gov

This orthogonal aaRS/tRNA pair functions independently of the host cell's own translational machinery. The process involves:

Engineering the Synthetase: An aaRS from one organism (e.g., E. coli) is mutated so that it no longer recognizes its natural amino acid substrate but instead specifically recognizes and activates the unnatural amino acid (e.g., 5-bromotryptophan).

Engineering the tRNA: The corresponding tRNA is engineered to recognize a nonsense codon, typically the amber stop codon (UAG), which does not encode for a canonical amino acid. nih.gov

Cellular Expression: When the genes for this engineered aaRS/tRNA pair are expressed in a host cell (like E. coli) and the unnatural amino acid is supplied in the growth medium, the cell's ribosomes will read through the UAG codon and insert 5-bromotryptophan at that specific site in the protein being synthesized. nih.gov

This technology provides precise control over the location of the unnatural amino acid, enabling detailed studies of protein structure and function.

Once 5-bromotryptophan is site-specifically incorporated into a protein, it becomes a powerful tool for evaluating binding dynamics and interactions. The unique properties of the bromo-substituted indole ring allow researchers to probe molecular events that would be difficult to observe with natural amino acids alone.

Computational methods, such as molecular dynamics (MD) simulations and binding free energy calculations (e.g., MM-GBSA), are often used to predict and analyze these interactions. researchgate.netnih.gov The experimental data obtained from proteins containing 5-bromotryptophan can be used to validate and refine these computational models.

Applications in Binding Studies:

Probing Binding Pockets: The altered size and electronics of 5-bromotryptophan can be used to probe the stringency of a binding pocket and the nature of the interactions (e.g., hydrophobic, halogen bonding).

Fluorescence Quenching: Changes in the fluorescence of the incorporated 5-bromotryptophan upon ligand binding can be used to determine binding affinities and kinetics.

NMR Spectroscopy: The bromine atom provides a unique signal that can be used in NMR studies to monitor conformational changes in the protein upon binding to another molecule.

By combining site-specific incorporation with biophysical and computational techniques, a detailed picture of the energetic and structural determinants of protein-ligand interactions can be achieved. nih.gov

Impact of Bromine Substitution on Protein Structure-Function Relationships

The introduction of a bromine atom at the 5-position of the tryptophan indole ring has profound effects on the physicochemical properties of the amino acid, which in turn influences the structure and function of the proteins into which it is incorporated. Tryptophan itself often plays a crucial role in protein folding and stability, frequently found within the hydrophobic core of a protein. nih.gov The substitution of a hydrogen atom with a larger, more electronegative bromine atom can alter these dynamics significantly.

The key impacts of bromine substitution include:

Steric Effects : The larger van der Waals radius of bromine compared to hydrogen can introduce steric hindrance, potentially altering the local conformation of the peptide backbone or the packing of adjacent side chains. This can lead to changes in the protein's tertiary structure.

Electronic Effects : Bromine is an electron-withdrawing group, which modifies the electron density of the indole ring. This can influence crucial non-covalent interactions such as cation-π interactions, hydrogen bonding with the indole nitrogen, and hydrophobic interactions. nih.gov These interactions are fundamental to maintaining a stable, folded protein structure. nih.govnih.gov

Halogen Bonding : The bromine atom can participate in halogen bonds, a type of non-covalent interaction where the electrophilic region on the halogen interacts with a nucleophilic site (like a carbonyl oxygen). This provides an additional tool for stabilizing specific structural motifs within a protein.

These modifications collectively impact the protein's folding kinetics and thermodynamic stability. The precise outcome—whether stabilizing or destabilizing—depends on the local environment and the specific structural context of the substituted tryptophan residue. nih.gov

Table 1: Physicochemical Property Changes due to Bromine Substitution
PropertyEffect of Bromine IntroductionPotential Impact on Protein Structure/Function
Van der Waals RadiusIncrease (H: 1.20 Å, Br: 1.85 Å)Altered side-chain packing, potential for steric hindrance.
ElectronegativityIncrease (H: 2.20, Br: 2.96 on Pauling scale)Modified electronic character of the indole ring, influencing cation-π and dipole interactions.
HydrophobicityIncreased hydrophobicity of the side chain.Enhanced partitioning into the hydrophobic core, potentially increasing stability.
Halogen BondingEnables formation of halogen bonds.Provides an additional stabilizing interaction for specific protein conformations.

Rational Design and Synthesis of Functional Peptides and Protein Mimetics

The rational design of peptides involves the deliberate selection of amino acid sequences to create molecules with specific, predetermined functions. nih.govresearchgate.netfrontiersin.org this compound is a valuable tool in this process, allowing chemists to move beyond the canonical 20 amino acids to engineer novel properties. nih.gov The synthesis of peptides containing this modified amino acid is typically achieved through solid-phase peptide synthesis (SPPS), where the Boc-protected amino acid is incorporated at the desired position in the growing peptide chain. nih.gov

The introduction of bromine into a peptide sequence is a strategic choice to fine-tune its biological and physical properties. nih.gov By replacing a standard tryptophan with its 5-bromo counterpart, researchers can modulate features such as binding affinity, selectivity, and stability.

For instance, in the design of peptides that target specific protein-protein interactions, the brominated indole ring can serve as a "heavy atom" probe or introduce new contact points. Research on RGD peptides, which target integrin receptors, has shown that incorporating halotryptophans can significantly increase binding affinity and selectivity for specific integrin subtypes. acs.org While that study focused on 7-bromotryptophan, the principle applies to other isomers; the halogen's position and electronic properties can be used to optimize the interaction with the target receptor. acs.org The increased hydrophobicity and potential for halogen bonding can lead to a more favorable binding free energy.

Table 2: Examples of Property Modulation via Bromine Introduction
Peptide PropertyMechanism of Modulation by 5-Br-TrpDesired Outcome
Receptor Binding AffinityEnhanced hydrophobic interactions; potential for new halogen bonds in the binding pocket.Increased potency and lower effective concentration.
Binding SelectivitySteric and electronic constraints that favor binding to one receptor over another.Reduced off-target effects.
Proteolytic StabilitySteric shielding of nearby peptide bonds from protease cleavage.Longer biological half-life.
Conformational StabilityStabilization of specific secondary structures (e.g., α-helices, β-sheets) through enhanced interactions.Improved structural integrity and function.

Peptides containing this compound are valuable as tools for investigating complex biological processes. jpt.compeptide.co.jp Many naturally occurring marine peptides that contain bromotryptophan exhibit potent biological activities, including antimicrobial, antifungal, and anticancer properties. researchgate.net Synthetically incorporating 5-bromotryptophan allows researchers to create analogues of these natural products or design entirely new molecules to probe biological pathways. peptide.co.jp

These synthetic peptides can be used as:

Molecular Probes: The bromine atom can be used as a spectroscopic or crystallographic handle to study peptide-protein interactions. Its high electron density makes it useful for X-ray crystallography to solve the structure of a peptide-receptor complex.

Enzyme Inhibitors: By designing a peptide that mimics the substrate of an enzyme, the bromo-tryptophan can be positioned to interact with the active site, potentially leading to potent and selective inhibition.

Receptor Ligands: Synthetic peptides containing 5-bromotryptophan can be designed as highly specific agonists or antagonists for cellular receptors, allowing for the controlled activation or inhibition of signaling pathways for mechanistic studies.

The creation of these tailored molecules provides researchers with precise tools to dissect biological mechanisms at a molecular level, contributing to a deeper understanding of cell biology and disease. nih.gov

Iv. Research Applications in Chemical Biology and Biochemistry

Development of Chemical Probes and Spectroscopic Tags

The strategic modification of BoC-5-bromo-L-tryptophan enables the creation of chemical probes and spectroscopic tags designed to investigate protein function, structure, and dynamics within their native cellular environment. mskcc.org These tools are engineered with specific functionalities that allow for detection and manipulation through various analytical techniques.

A key application of this compound is its conversion into alkynylated tryptophan derivatives, which are powerful chemical probes for protein profiling. nih.govnih.gov The bromine atom on the indole (B1671886) ring can be substituted with a terminal alkyne group through metal-catalyzed cross-coupling reactions. This alkyne handle is a bioorthogonal functional group, meaning it does not react with native biological molecules.

These alkynylated tryptophan analogs can be incorporated into proteins in living cells during active protein synthesis. rsc.orgsemanticscholar.org This process, known as bioorthogonal noncanonical amino acid tagging (BONCAT), allows for the specific labeling of newly synthesized proteins. nih.gov Once incorporated, the alkyne moiety enables multimodal analyses through "click chemistry" mediated attachment of various reporter groups, such as fluorophores or affinity tags (e.g., biotin). nih.govresearchgate.net This approach facilitates the imaging and mass spectrometry-based proteomic analysis of proteins that bind to or incorporate tryptophan, providing insights into protein function and signal transduction. nih.gov

Table 1: Applications of Alkynylated Tryptophan in Protein Profiling
TechniqueDescriptionReporter Group AttachmentOutcomeReference
BONCAT (Bioorthogonal Noncanonical Amino Acid Tagging)Incorporation of an unnatural amino acid with a terminal alkyne into newly synthesized proteins in living cells.Click chemistry cycloaddition of an azide-modified reporter (e.g., azido-rhodamine).Selective identification, imaging, and proteomic analysis of active protein synthesis. nih.govsemanticscholar.org
Activity-Based Protein Profiling (ABPP)Use of reactive chemical probes to covalently label active enzyme families directly in complex proteomes. Alkynylated probes allow for subsequent tagging.Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach fluorescent dyes or biotin.Enables multimodal functional studies of microbial communities and characterization of enzyme activity. semanticscholar.org

The intrinsic fluorescence of tryptophan is a widely used probe for protein structure and function. bmglabtech.com However, in proteins with multiple tryptophan residues, distinguishing signals from individual residues is challenging. nih.gov this compound serves as a precursor to create tryptophan analogs with unique fluorescent properties. By replacing the bromine with various fluorophores or functionalities that modify the indole's electronic properties, researchers can develop probes with distinct excitation and emission wavelengths. nih.govnih.gov

These fluorescent analogs can be incorporated into proteins, providing site-specific reporters for monitoring conformational changes, ligand binding, or protein-protein interactions without significant perturbation of the protein's native structure or function. nih.gov For instance, analogs like 4-cyanotryptophan (B8074655) have been developed that offer improved quantum yield, photostability, and an emission spectrum in the visible range, making them suitable for in vivo imaging applications where the UV-excitation of natural tryptophan is a limitation. nih.gov

Table 2: Spectroscopic Properties of Selected Tryptophan Analogs
Tryptophan AnalogExcitation Max (nm)Emission Max (nm)Key FeaturesReference
L-Tryptophan~280~350Natural fluorescence, sensitive to local environment. nih.gov
4-Azatryptophan~280~380Red-shifted emission, biocompatible. nih.gov
7-Azatryptophan~290~410Large Stokes shift, useful for FRET studies. nih.govsemanticscholar.org
4-Cyanotryptophan~295~420Blue fluorescence, high quantum yield, good photostability. nih.gov

The UV absorbance spectrum of the tryptophan indole ring is sensitive to the polarity and electrostatic properties of its microenvironment. nih.govnih.gov This sensitivity can be exploited to study protein dynamics. Second- and fourth-derivative spectrophotometry are high-resolution techniques used to resolve the overlapping absorption bands of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in a protein's UV spectrum. nih.govresearchgate.net

By introducing tryptophan analogs derived from this compound, which possess altered spectrophotometric properties, researchers can create unique probes to report on specific local environments within a protein. nih.gov Temperature-dependent shifts in the derivative absorbance peaks of these analogs can provide qualitative information about the hydration of buried aromatic residues and the internal dynamics of the protein core. nih.gov Furthermore, the analysis of solvent effects on the spectral transitions of tryptophan derivatives helps in estimating the exposure of tryptophan residues to the solvent, offering insights into conformational changes during processes like protein folding or ligand binding. researchgate.netamazonaws.com

Bioconjugation and Bioorthogonal Chemical Reactions

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. Bioorthogonal reactions are a special class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov Derivatives of this compound, particularly those functionalized with alkyne or other reactive handles, are central to modern bioconjugation strategies. nih.gov

"Click chemistry" refers to a set of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.govnih.gov The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an alkyne and an azide (B81097). nih.gov

As previously mentioned, this compound is an ideal precursor for synthesizing alkynylated tryptophan. nih.gov This alkyne-modified amino acid, once incorporated into a peptide or protein, can be selectively conjugated to any molecule bearing an azide tag. nih.govresearchgate.net This powerful methodology is widely used to attach a variety of payloads to proteins, including:

Fluorescent dyes for imaging and tracking. uni-muenchen.de

Biotin tags for affinity purification and detection.

Drug molecules to create targeted therapeutics like antibody-drug conjugates.

Cross-linking agents to study protein-protein interactions.

The high efficiency and specificity of click chemistry allow these conjugations to be performed under mild, aqueous conditions, making them compatible with complex biological samples. nih.gov

The synthesis of peptides and proteins containing modified tryptophan analogs can be achieved through different strategies.

On-Resin Strategies: In solid-phase peptide synthesis (SPPS), a peptide is assembled step-by-step while anchored to a solid polymer support (resin). rsc.org this compound, or a derivative thereof, can be incorporated into the growing peptide chain at a specific position. Subsequent chemical modifications, such as the introduction of an alkyne or the attachment of a reporter molecule via click chemistry, can sometimes be performed while the peptide is still attached to the resin. This on-resin approach can streamline the synthesis and purification process. nih.gov However, care must be taken, as acidic conditions used for cleavage from the resin can potentially lead to alkylation of the tryptophan residue. rsc.org

Solution-Phase Strategies: Alternatively, the modified tryptophan-containing peptide is first synthesized, cleaved from the resin, and purified. The bioconjugation reaction is then performed in solution. This approach is highly common for labeling purified proteins. For example, a protein containing a uniquely accessible, genetically encoded alkynylated tryptophan can be reacted in solution with an azide-tagged molecule of interest. This strategy offers flexibility and is often used for the precise, site-specific functionalization of proteins. nih.gov

Investigations into Enzyme Mechanisms and Substrate Recognition

Brominated tryptophan analogs, such as 5-bromo-L-tryptophan, serve as valuable tools in enzyme assays to probe catalytic mechanisms and substrate specificity. These analogs can act as substrates, inhibitors, or mechanistic probes for various enzymes involved in tryptophan metabolism.

A notable example involves the characterization of skatole synthase SktA, a non-heme diiron enzyme from the cyanobacterium Nostoc punctiforme. In a biochemical assay, SktA was shown to catalyze the oxygen-dependent conversion of 5-bromo-L-tryptophan into 5-bromo-3-methylindole (5-bromoskatole), with cyanide and bicarbonate identified as coproducts nih.gov. This single-enzyme conversion represents an alternative aerobic pathway for skatole synthesis, contrasting the previously established multi-step anaerobic pathway in other bacteria nih.gov. The use of the brominated analog was crucial in identifying the product and elucidating the novel catalytic function of this heme oxygenase-like domain-containing oxidase (HDO) superfamily member nih.gov.

The principles for such enzyme assays are well-established. For instance, radioenzymatic assays for enzymes like tryptophan hydroxylase rely on using a tritiated substrate. The enzymatic reaction produces tritiated water ([3H]H2O), which can be quantified to determine enzyme activity nih.gov. This approach allows for high sensitivity in measuring the activity of enzymes that may be present in low concentrations nih.gov.

Table 1: Enzymatic Conversion of 5-Bromo-L-Tryptophan by SktA

Enzyme Substrate Product(s) Organism Source
Skatole Synthase (SktA) 5-bromo-L-tryptophan 5-bromoskatole, Cyanide, Bicarbonate Nostoc punctiforme

Tryptophan metabolism is a complex network of pathways crucial for cellular function, producing a range of bioactive molecules mdpi.com. In the gastrointestinal tract, dietary tryptophan is metabolized through three primary routes: the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole pathway, which is mediated by gut microbiota mdpi.com. Brominated tryptophan analogs are instrumental in studying these pathways, particularly in engineered biological systems.

Research has demonstrated the fermentative production of 7-bromo-L-tryptophan using an L-tryptophan-producing strain of Corynebacterium glutamicum nih.gov. This was achieved by introducing the halogenase RebH and the NADH-dependent flavin reductase RebF from the bacterium Lechevalieria aerocolonigenes. RebH regioselectively brominates L-tryptophan at the 7-position, a reaction dependent on FADH2, which is regenerated by RebF nih.gov. This study not only established a biosynthetic process for a halogenated tryptophan but also investigated its effects on the host organism's metabolic pathways. It was found that 7-bromo-L-tryptophan inhibited the activity of anthranilate phosphoribosyltransferase, a key enzyme in the tryptophan biosynthetic pathway, demonstrating a potential feedback regulation mechanism nih.gov. Such studies provide insight into how halogenated metabolites can influence and regulate central metabolic pathways.

The L-type amino acid transporter 1 (LAT1 or SLC7A5) is a crucial transporter for large neutral amino acids, including tryptophan, and is a target in drug discovery. Studies analyzing the structure-activity relationship of tryptophan derivatives help in designing potent and selective inhibitors for this transporter.

A study investigating a series of L-tryptophan derivatives with bulky substituents on the indole ring explored their potential as LAT1 inhibitors nih.gov. While this particular study focused on benzyloxy-L-tryptophans, it provides a clear model for how halogenated analogs are evaluated. The research involved assessing the inhibition of [3H]-L-leucine uptake in HT-29 human colon carcinoma cells, which express LAT1 nih.govresearchgate.net. The results demonstrated that the position of the substituent on the indole ring is critical for inhibitory activity. The 5-substituted derivative, 5-benzyloxy-L-tryptophan, was the most potent inhibitor among the isomers tested, with a half-maximal inhibitory concentration (IC50) of 19 μM nih.gov. In contrast, the 4-, 6-, and 7-substituted analogs showed no significant inhibition at concentrations below 100 μM nih.gov. Furthermore, replacing the carboxylic acid group with a tetrazole bioisostere resulted in a complete loss of potency nih.govresearchgate.net. These findings underscore the stringent structural requirements for ligand binding to LAT1 and highlight that specific modifications, such as substitution at the 5-position of the indole ring, can convert a transport substrate into an inhibitor nih.gov.

Table 2: Inhibition of LAT1 by Positional Isomers of Benzyloxy-L-Tryptophan

Compound Indole Ring Position IC50 (μM) for [3H]-L-leucine uptake
4-Benzyloxy-L-tryptophan 4 > 100
5-Benzyloxy-L-tryptophan 5 19
6-Benzyloxy-L-tryptophan 6 > 100
7-Benzyloxy-L-tryptophan 7 > 100

Natural Product Chemistry and Biosynthetic Pathway Elucidation

Brominated tryptophans are a hallmark of marine natural product chemistry, frequently isolated from organisms such as sponges and mollusks. These compounds are typically not found in their free state but are incorporated into more complex secondary metabolites, including peptides and alkaloids researchgate.net. For example, 5-bromo-L-tryptophan has been reported as a constituent of natural products isolated from the marine sponge Smenospongia nih.gov.

The venom of carnivorous marine cone snails (Conus) is a particularly rich source of peptides containing brominated tryptophan residues. L-6-bromotryptophan was identified in a heptapeptide (B1575542) from Conus imperialis and in a 33-amino acid peptide, termed bromosleeper peptide, from Conus radiatus researchgate.net. The presence of these brominated amino acids is often associated with significant biological activity researchgate.net. The structural elucidation of these natural products relies on a combination of techniques, including HPLC for purification, mass spectrometry for molecular weight determination, and Edman degradation or NMR spectroscopy for sequence and structural confirmation researchgate.net.

Table 3: Examples of Bromotryptophan-Containing Natural Products from Marine Organisms

Marine Organism Compound Class Specific Bromotryptophan Residue
Conus imperialis Peptide L-6-bromotryptophan
Conus radiatus Peptide (Bromosleeper, Bromocontryphan) L-6-bromotryptophan
Smenospongia sp. Various 5-bromo-L-tryptophan

The discovery of brominated tryptophan residues in peptides and proteins from eukaryotic organisms established halogenation as a novel form of post-translational modification researchgate.net. The initial identification of L-6-bromotryptophan in peptides from Conus venom provided the first evidence of in vivo tryptophan halogenation in a eukaryotic system researchgate.net.

Definitive proof of post-translational bromination came from the molecular genetic analysis of bromocontryphan, a biologically active octapeptide from the venom of Conus radiatus nih.gov. Researchers cloned the cDNA encoding the peptide precursor from the snail's venom duct. The mRNA sequence revealed that the standard tryptophan codon, UGG, corresponded to the position of the L-6-bromotryptophan residue in the mature peptide nih.gov. This finding unequivocally demonstrated that the bromination event occurs after the peptide is synthesized through the normal ribosomal machinery, rather than through the incorporation of a pre-formed bromo-amino acid. Bromocontryphan is notable for its high density of post-translational modifications, which also include hydroxylation, epimerization, and C-terminal amidation, resulting in a molecule that closely resembles natural products formed through complex, multi-enzyme biosynthetic pathways nih.gov.

Role as Precursors in Indole Alkaloid Biosynthesis

N-(tert-Butoxycarbonyl)-5-bromo-L-tryptophan (this compound) serves as a crucial starting material in the synthesis of complex indole alkaloids. While not a direct substrate for enzymes in natural biosynthetic pathways, its role as a precursor is primarily situated within chemoenzymatic and synthetic strategies that aim to produce novel or rare alkaloids. The "BoC" (tert-butoxycarbonyl) protecting group is a synthetic addition that facilitates specific chemical manipulations, after which the resulting 5-bromo-L-tryptophan core can be incorporated into alkaloid structures through biological or further chemical steps.

The biosynthesis of indole alkaloids originates from the amino acid tryptophan. wikipedia.orgnih.govyoutube.com In living organisms, enzymes modify tryptophan through various reactions, including decarboxylation to tryptamine, halogenation, and condensation with other molecules to build the vast diversity of alkaloid structures. nih.govyoutube.com Halogenated tryptophans are precursors to many bioactive natural products. The introduction of a bromine atom at the 5-position of the indole ring, as in 5-bromo-L-tryptophan, creates a key intermediate for a range of halogenated alkaloids.

In the context of research and drug discovery, this compound is a valuable tool. The BoC group protects the alpha-amino group of tryptophan, preventing it from participating in unwanted side reactions during chemical synthesis steps. nih.gov This protection allows chemists to selectively modify other parts of the molecule. Once the desired modifications are complete, the BoC group can be removed under mild acidic conditions to yield the free amino acid, 5-bromo-L-tryptophan, or a derivative thereof. nih.gov

This deprotected, brominated tryptophan can then be used as a substrate for enzymes in chemoenzymatic synthesis. For instance, biosynthetic pathways can be reconstituted in vitro using isolated enzymes or cell-free systems. In such systems, 5-bromo-L-tryptophan can be fed as a precursor to enzymes like tryptophan halogenases, which can further modify the molecule, or to downstream enzymes that incorporate it into a larger alkaloid scaffold. While natural systems typically halogenate tryptophan directly, the use of synthetically prepared 5-bromo-L-tryptophan allows researchers to bypass the initial halogenation step and explore the subsequent biosynthetic reactions.

Detailed research has shown that various halogenated tryptophan analogues can be incorporated into alkaloid structures. For example, the enzymatic dimerization and cyclization of 5-chloro-L-tryptophan has been demonstrated in the semi-synthesis of Lynamicin D. nih.gov This highlights the potential for the analogous 5-bromo-L-tryptophan, derived from its BoC-protected form, to serve as a precursor in similar enzymatic constructions of brominated alkaloids.

The table below summarizes the key compounds involved in the transition from the protected synthetic precursor to a potential biosynthetic intermediate.

Compound NameRoleTypical Context
This compound Protected PrecursorChemical Synthesis
5-bromo-L-tryptophan Biosynthetic PrecursorChemoenzymatic Synthesis / In Vitro Biosynthesis
Indole Alkaloids Final ProductNatural Product Synthesis / Drug Discovery

V. Mechanistic Investigations and Advanced Analytical Methodologies

Elucidation of Reaction Mechanisms in Derivatization Pathways

Understanding the intricate mechanisms of derivatization is crucial for optimizing reaction conditions and achieving desired products with high selectivity. This involves detailed studies of catalytic cycles and the factors governing selectivity.

Palladium-catalyzed C-H activation has become a significant method for the direct modification of tryptophan residues. nih.govresearchgate.net The process typically involves a Pd(II) catalyst that facilitates the cleavage of a C-H bond on the indole (B1671886) ring, followed by the formation of a new carbon-carbon or carbon-heteroatom bond. The tert-Butoxycarbonyl (BoC) protecting group on the tryptophan's amine is thought to act as a directing group, guiding the palladium catalyst to a specific C-H bond for activation. ntu.ac.uk

A primary challenge in these reactions, particularly when conducted in environmentally benign solvents like water with air as the oxidant, is catalyst deactivation. nih.govresearchgate.net This deactivation often occurs through the formation of inactive Pd(0) clusters. nih.govresearchgate.net To counteract this, research has focused on optimizing the catalytic system. Kinetic analysis and in situ X-ray absorption spectroscopy (XAS) have been employed to study these processes. nih.govresearchgate.net

Table 1: Ligand Effects on Palladium-Catalyzed C-H Activation of Tryptophan Derivatives

Ligand Effect on Catalyst Stability Impact on Reaction Rate Mechanistic Insight
4,5-diazafluoren-9-one Enhances stability by favoring Pd(II) state May lower the initial rate Shifts catalyst resting state, preventing Pd(0) clustering nih.gov
None (ligandless) Prone to deactivation via Pd(0) clustering Higher initial rate but stagnates Catalyst deactivation is a significant off-cycle process nih.govresearchgate.net

Achieving high regioselectivity and stereoselectivity is paramount in the synthesis and functionalization of BoC-5-bromo-L-tryptophan. The position of the bromine atom at the C5 position of the indole ring is a result of regioselective bromination. While direct chemical bromination of BoC-L-tryptophan can be controlled to favor the 5-position, enzymatic halogenation offers a high degree of regioselectivity. Flavin-dependent halogenases (FDHs), for example, can catalyze the specific halogenation of tryptophan at various positions, such as C6 or C7, depending on the enzyme. frontiersin.orgresearchgate.netnih.gov The active site of these enzymes precisely orients the tryptophan substrate to expose a specific carbon atom to the halogenating species. researchgate.netnih.govnih.gov

In the context of further functionalization via C-H activation, the directing group plays a crucial role in determining regioselectivity. The BoC group on the alpha-amino group of tryptophan can direct palladium catalysts to the C2 position of the indole ring for arylation or olefination. ntu.ac.uk By manipulating the directing groups within a peptide containing both tryptophan and another aromatic residue like phenylalanine, it is possible to achieve full control over which residue is modified. ntu.ac.uk

Stereoselectivity is maintained during these functionalization reactions by starting with enantiomerically pure L-tryptophan. The conditions of the palladium-catalyzed C-H activation are generally mild enough to avoid racemization at the chiral alpha-carbon. The integrity of the stereocenter is crucial for the biological activity of peptides and proteins incorporating this modified amino acid.

Table 2: Factors Influencing Selectivity in Tryptophan Modification

Selectivity Type Influencing Factor Example Outcome
Regioselectivity Enzyme Active Site Tryptophan 6-halogenase (Thal) Bromination at the C6 position researchgate.netnih.gov
Directing Group BoC group in Pd-catalyzed C-H activation Functionalization at the C2 position ntu.ac.uk
Stereoselectivity Starting Material Use of enantiomerically pure L-tryptophan Retention of L-configuration in the final product
Reaction Conditions Mild conditions for C-H activation Avoidance of racemization at the alpha-carbon

Advanced Characterization Techniques for Modified Biomolecules

Once this compound is synthesized or incorporated into larger structures, a suite of advanced analytical techniques is required to confirm its structure, purity, and the precise location of its incorporation.

Mass spectrometry (MS) is an indispensable tool in proteomics for identifying and characterizing proteins and their post-translational modifications. nih.gov When biomolecules are modified with this compound, MS-based "bottom-up" proteomics is commonly employed. nih.gov In this approach, the modified protein is enzymatically digested, typically with trypsin, into smaller peptides. nih.gov This peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov

The presence of the 5-bromo-tryptophan residue results in a characteristic isotopic pattern due to the natural abundance of bromine isotopes (79Br and 81Br in an approximate 1:1 ratio). This unique isotopic signature allows for the confident identification of peptides containing the modification. High-resolution mass spectrometers, such as the Orbitrap, can provide accurate mass measurements that further confirm the presence of the brominated tryptophan. nih.gov Tandem mass spectrometry (MS/MS) is then used to fragment the modified peptides, and the resulting fragmentation pattern provides sequence information that pinpoints the exact location of the 5-bromo-L-tryptophan residue within the protein sequence. nih.gov

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and its derivatives. Reversed-phase HPLC (RP-HPLC) is commonly used, where the compound is passed through a column with a nonpolar stationary phase and a polar mobile phase. rsc.org The retention time of the compound is a characteristic property that can be used for its identification and quantification. By comparing the peak area of the desired compound to the areas of any impurity peaks, the purity can be accurately determined. rsc.org

Furthermore, chiral HPLC is essential for determining the enantiomeric excess of the final product. This technique uses a chiral stationary phase that interacts differently with the L- and D-enantiomers, leading to their separation. By analyzing a sample of this compound, two separate peaks corresponding to the L- and D-enantiomers would be observed if both are present. The relative integration of these peaks allows for the calculation of the enantiomeric excess, ensuring that the compound meets the stereochemical requirements for its intended biological applications.

X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of molecules, including enzymes and their intermediates. nih.govnih.govescholarship.org In the context of tryptophan biosynthesis and modification, X-ray crystallography has been instrumental in visualizing how enzymes like tryptophan synthase bind to their substrates and intermediates. nih.govresearchgate.net By obtaining a crystal of an enzyme in complex with a tryptophan analog or an intermediate, researchers can generate a detailed electron density map and build an atomic model of the active site. researchgate.netescholarship.org

This structural information is crucial for understanding the mechanistic basis of enzyme catalysis and regioselectivity. For instance, crystallographic studies of halogenases have revealed how the enzyme positions the tryptophan substrate in the active site to facilitate halogenation at a specific position. researchgate.netnih.gov Similarly, trapping and crystallizing biosynthetic intermediates can provide snapshots of the reaction pathway, offering insights into the chemical transformations that occur within the enzyme's active site. nih.govescholarship.org This knowledge is invaluable for enzyme engineering efforts aimed at creating novel biocatalysts for the synthesis of modified amino acids like 5-bromo-tryptophan.

Computational Chemistry Approaches in Tryptophan Derivative Research

Computational chemistry serves as a powerful tool in the study of halogenated tryptophan derivatives, offering a window into their dynamic behavior and interaction with biological systems. frontiersin.orgescholarship.org These methods allow for the investigation of phenomena that are often difficult to observe directly through experimental means. By simulating molecular interactions at an atomic level, researchers can predict and analyze the underlying principles governing the activity of these compounds.

Molecular dynamics (MD) simulations are a cornerstone of computational biology, enabling the study of the conformational dynamics of molecules over time. nih.govnih.gov In the context of this compound, MD simulations can elucidate the mechanisms by which it traverses biological membranes and interacts with transport proteins. nih.gov These simulations model the complex interplay of forces between the tryptophan derivative and its environment, providing a detailed picture of its transport pathways.

For instance, simulations can reveal key residues within a transporter protein that are crucial for substrate recognition and translocation. nih.gov By tracking the trajectory of the molecule, researchers can identify stable binding poses and transition states, which are critical for understanding the efficiency of transport. The insights gained from such simulations are instrumental in designing derivatives with improved uptake characteristics for various applications.

Table 1: Representative Parameters in Molecular Dynamics Simulations of Tryptophan Derivatives

ParameterDescriptionTypical Values/Conditions
Force FieldA set of empirical energy functions used to calculate the potential energy of a system of atoms.CHARMM, AMBER, GROMOS
Solvent ModelRepresentation of the solvent (e.g., water) in the simulation.Explicit (e.g., TIP3P) or Implicit
Simulation TimeThe duration of the simulation, which needs to be long enough to capture the biological event of interest.Nanoseconds (ns) to Microseconds (µs)
Temperature and PressureControlled to mimic physiological conditions.300 K, 1 atm

In silico modeling encompasses a range of computational techniques used to predict and analyze how a ligand, such as this compound, binds to a protein. reading.ac.ukresearchgate.netresearchgate.net These methods are crucial for understanding the molecular basis of a compound's biological activity and for the rational design of new molecules with enhanced specificity and affinity. researchgate.net

One of the primary goals of in silico modeling is to predict the binding mode and affinity of a ligand to its target protein. researchgate.net Techniques such as molecular docking are used to generate various possible binding poses of the ligand in the protein's active site. These poses are then scored based on functions that estimate the binding free energy. This approach can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Furthermore, more advanced methods like free energy perturbation (FEP) and thermodynamic integration (TI) can provide more accurate estimations of binding affinities by calculating the free energy changes associated with ligand binding. These calculations can be computationally intensive but offer valuable insights for lead optimization in drug discovery.

Table 2: Key Outputs from In Silico Ligand-Protein Interaction Studies

OutputDescriptionExample Application for this compound
Binding PoseThe predicted orientation and conformation of the ligand within the protein's binding site.Determining the interaction of the brominated indole ring with specific amino acid residues.
Binding Affinity (e.g., ΔGbind)A quantitative measure of the strength of the interaction between the ligand and the protein.Comparing the binding strength of this compound to different protein targets.
Interaction FingerprintsA summary of the key intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.).Identifying critical interactions for rational drug design.

Vi. Emerging Research Trajectories for Modified Tryptophan Analogs

Development of Novel Unnatural Amino Acids Based on Functionalized Tryptophan Scaffolds

The incorporation of unnatural amino acids into proteins allows for the engineering of biocatalysts, therapeutic proteins, and biomaterials with novel structural and functional properties. nih.gov Functionalized tryptophan scaffolds are central to this endeavor, offering a platform to introduce probes, reactive groups, and other functionalities not found in natural proteins.

Researchers are developing UAA-based spectroscopic probes that are small and structurally similar to natural amino acids to minimize perturbation of the native protein structure. semanticscholar.org A key strategy involves modifying the tryptophan indole (B1671886) side chain to create fluorescent analogs with improved photophysical properties compared to natural tryptophan. rsc.org For instance, scientists have synthesized a class of fluorescent unnatural α-amino acids with carbazole side-chains designed to be close structural mimics of L-tryptophan. rsc.orgresearchgate.net These carbazole-derived amino acids exhibit strong fluorescent emission and high quantum yields, and their compatibility with solid-phase peptide synthesis allows for their ready incorporation into peptides to act as molecular reporters for biological events, such as protein-protein binding interactions. rsc.orgresearchgate.net

Another approach involves introducing chemically reactive groups onto the tryptophan scaffold. The de novo synthesis of alkyne-substituted tryptophan moieties creates chemical probes for protein profiling. researchgate.net Once incorporated into proteins in actively translating Escherichia coli cells, the alkyne group enables multimodal analysis through "click chemistry," allowing for the attachment of various reporting groups like fluorophores or affinity tags. researchgate.net Halogenated tryptophans, such as 7-bromo-tryptophan and 7-chloro-tryptophan, are valuable intermediates in the pharmaceutical, chemical, and agrochemical industries. nih.gov The functionalization of the tryptophan scaffold provides access to a broad range of chemical building blocks for medicinal chemistry and tools for chemical biology. acs.org

Table 1: Examples of Novel Unnatural Amino Acids Based on Functionalized Tryptophan Scaffolds

Functionalized Tryptophan Scaffold Introduced Functionality Research Application
Carbazole-Derived Tryptophan Intrinsic Fluorescence Structural mimic of tryptophan; molecular reporter for protein-protein interactions. rsc.orgresearchgate.net
4-Cyanotryptophan (B8074655) Blue Fluorescence, FRET/PET Pair Fluorescence microscopy; studying peptide-membrane and protein-ligand interactions. semanticscholar.org
Alkyne-Substituted Tryptophan "Click" Chemistry Handle Chemical probe for protein profiling and multimodal analysis. researchgate.net
Boron and Nitrogen-Containing Tryptophan Analogs Altered Electronic Properties Probes for studying protein structure and function. nih.gov

Advanced Applications in Molecular Imaging and Diagnostics Leveraging Tryptophan Derivatives

Modified tryptophan analogs are proving to be highly valuable in the development of advanced imaging agents for diagnostics, particularly in oncology and neurology. mdpi.comnih.gov These agents leverage the altered metabolic pathways in diseased tissues, such as the increased tryptophan uptake and metabolism via the kynurenine (B1673888) pathway in many tumors. mdpi.commdpi.com

Positron Emission Tomography (PET) Imaging:

Tryptophan-based radiotracers for PET imaging offer significant advantages over the most commonly used tracer, Fludeoxyglucose-18 (FDG). mdpi.com In brain imaging, the high natural glucose metabolism can obscure pathological signals from FDG, whereas tryptophan-based tracers provide a clearer picture due to lower background uptake in healthy brain tissue. mdpi.com These tracers can have higher specificity than FDG, aiding in the differentiation of malignant cancers from benign conditions. mdpi.com

Historically, tryptophan radiopharmaceuticals were synthesized with the short-lived isotope carbon-11 (¹¹C), which limited their use to facilities with an on-site cyclotron. mdpi.commdpi.com A new generation of imaging agents utilizes the longer-lived isotope fluorine-18 (¹⁸F), permitting broader clinical application. mdpi.comsnmjournals.org A prominent example is L-1-[¹⁸F]fluoroethyl-tryptophan (L-1-[¹⁸F]FETrp), which has been evaluated for PET imaging of a wide range of cancers, including lung, prostate, and glioma. nih.gov Studies have shown that L-1-[¹⁸F]FETrp can cross the blood-brain barrier and accumulate in brain tumors with favorable imaging contrast. nih.gov This ¹⁸F-labeled tracer has demonstrated high accumulation in various malignancies and shows promise for differentiating cancer subtypes. nih.gov Preclinical studies comparing ¹⁸F-FETrp with ¹¹C-AMT (α-¹¹C-methyl-L-tryptophan) in patient-derived brain tumor models found that ¹⁸F-FETrp showed higher tumor uptake. nih.gov

Optical Imaging and Diagnostics:

Beyond radionuclide-based imaging, tryptophan derivatives engineered to be fluorescent are being developed for optical imaging and as diagnostic probes. rsc.org As previously mentioned, carbazole-derived amino acids that mimic tryptophan can be incorporated into peptides to act as fluorescent reporters. rsc.orgresearchgate.net These fluorescent UAAs can be used to study and visualize cellular processes in real-time. rsc.org Electrochemical sensors are also emerging as a rapid and sensitive alternative for monitoring tryptophan and its metabolites in biological fluids like serum and urine for point-of-care diagnostic applications. mdpi.com The dysregulation of tryptophan metabolism is implicated in numerous diseases, making its detection a key diagnostic marker. mdpi.com

Table 2: Tryptophan Derivatives in Molecular Imaging and Diagnostics

Tryptophan Derivative / Imaging Agent Modality Target/Application Key Research Findings
α-[¹¹C]-methyl-L-tryptophan ([¹¹C]AMT) PET Brain tumors, epilepsy Successfully used clinically but limited by the short half-life of ¹¹C. mdpi.comsnmjournals.org
L-1-[¹⁸F]fluoroethyl-tryptophan (L-1-[¹⁸F]FETrp) PET Cancer (prostate, lung, glioma), Neurofibromatosis Type 1 Longer half-life than ¹¹C tracers; high accumulation in tumors; can cross the blood-brain barrier. mdpi.comnih.govnih.gov
5-[¹⁸F]F-AMT PET Melanoma Improved imaging outcomes for B16F10 tumors compared to AMT. nih.gov
Carbazole-Derived Tryptophan Analogs Optical Imaging / Fluorescence Spectroscopy Protein-protein interactions Act as fluorescent molecular reporters when incorporated into peptides. rsc.orgresearchgate.net

Q & A

Q. 1.1. How can BoC-5-bromo-L-tryptophan be synthesized and characterized for use in peptide chemistry?

Methodological Answer: this compound is synthesized via Boc (tert-butoxycarbonyl) protection of L-tryptophan, followed by regioselective bromination at the 5-position using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., acetic acid solvent, 0–5°C). Characterization involves:

  • HPLC to confirm purity (>95%) and monitor reaction progress.
  • NMR spectroscopy (¹H/¹³C) to verify bromination at the 5-position (distinct aromatic proton splitting patterns and carbon shifts).
  • Mass spectrometry for molecular weight confirmation (expected [M+H]⁺ ~371.2 g/mol).
    Critical steps include avoiding over-bromination and ensuring Boc group stability during purification .

Q. 1.2. What are the standard applications of this compound in studying tryptophan metabolism?

Methodological Answer: This derivative is used to probe enzyme-substrate interactions in tryptophan metabolic pathways, such as:

  • Tryptophan hydroxylase (TPH) assays : Radiolabeled or fluorescently tagged derivatives enable tracking of serotonin synthesis rates in vitro.
  • Indoleamine 2,3-dioxygenase (IDO) inhibition studies : Competitive binding assays (e.g., spectrophotometric measurement of kynurenine production) assess whether bromination alters IDO affinity compared to L-tryptophan .

Advanced Research Questions

Q. 2.1. How can conflicting data on the immunomodulatory effects of this compound be resolved?

Methodological Answer: Discrepancies in studies (e.g., pro- vs. anti-inflammatory outcomes) may arise from differences in:

  • Model systems (e.g., murine vs. human macrophages).
  • Dosage regimes (acute vs. chronic exposure).
    To address this:
  • Use PICOT framework :
    • P opulation: Primary human dendritic cells.
    • I ntervention: 10–100 µM this compound.
    • C omparison: Native L-tryptophan and 5-bromo-L-tryptophan (without Boc).
    • O utcome: Cytokine profiling (IL-6, TNF-α) via ELISA.
    • T ime: 24–72 hr exposure.
  • Apply meta-analysis to existing datasets, controlling for variables like cell type and culture conditions .

Q. 2.2. What experimental designs are optimal for analyzing the stability of this compound under physiological conditions?

Methodological Answer:

  • Hydrolysis kinetics : Incubate the compound in phosphate-buffered saline (pH 7.4) at 37°C. Monitor Boc group cleavage via:
    • LC-MS/MS to detect free 5-bromo-L-tryptophan.
    • Half-life calculation using first-order kinetics.
  • Enzymatic stability : Expose to human serum or liver microsomes. Quench reactions at timed intervals and quantify degradation products.
  • Statistical tools : Use ANOVA to compare stability across conditions (e.g., pH, temperature) .

Q. 2.3. How does this compound influence serotonin receptor binding compared to native tryptophan derivatives?

Methodological Answer:

  • Radioligand displacement assays : Use ³H-serotonin or ³H-LSD in HEK293 cells expressing 5-HT receptors (e.g., 5-HT1A, 5-HT2A).
  • Molecular docking simulations : Compare binding energies and interaction residues (e.g., hydrophobic pockets for bromine vs. hydroxyl groups).
  • Control for stereochemistry : Validate enantiomeric purity via chiral HPLC to exclude confounding effects .

Q. 2.4. What strategies mitigate confounding variables when studying this compound in animal models of depression?

Methodological Answer:

  • Dietary controls : Pair-fed animals to standardize tryptophan intake.
  • Behavioral assays : Use blinded scoring in forced swim tests (FST) or tail suspension tests (TST).
  • Biochemical endpoints : Measure hippocampal serotonin and quinolinic acid levels (via LC-MS) to distinguish direct effects from downstream metabolites.
  • Ethical compliance : Follow ARRIVE guidelines for sample size justification and humane endpoints .

Methodological Frameworks for Research Design

Q. 3.1. How can the FINER criteria improve hypothesis generation for studies on this compound?

  • Feasible : Ensure access to synthetic intermediates (e.g., Boc-protected reagents) and analytical tools (NMR, LC-MS).
  • Interesting : Focus on understudied roles, such as its impact on gut-brain axis signaling.
  • Novel : Investigate dual-modality (bromine as both a steric blocker and electron-withdrawing group).
  • Ethical : Adhere to biosafety protocols for handling brominated compounds.
  • Relevant : Link findings to clinical applications (e.g., IDO inhibitors in cancer immunotherapy) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.